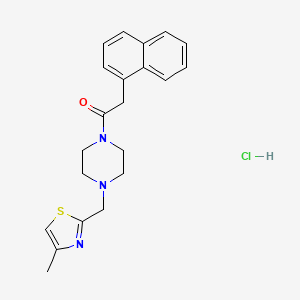

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone hydrochloride

Description

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone hydrochloride is a piperazine-based derivative featuring a 4-methylthiazole moiety linked via a methyl group to the piperazine ring. The ethanone group bridges the piperazine and a naphthalen-1-yl substituent, with the hydrochloride salt enhancing solubility.

Properties

IUPAC Name |

1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS.ClH/c1-16-15-26-20(22-16)14-23-9-11-24(12-10-23)21(25)13-18-7-4-6-17-5-2-3-8-19(17)18;/h2-8,15H,9-14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAINCKREHRBHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CN2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone hydrochloride is a complex organic compound characterized by its unique structural components, which include a thiazole ring, a piperazine moiety, and a naphthalene derivative. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and neuropharmacological research.

Structural Features

The compound's structure can be broken down into key functional groups that contribute to its biological activity:

| Component | Structural Feature | Biological Activity |

|---|---|---|

| Thiazole | Thiazole ring | Antimicrobial activity |

| Piperazine | Piperazine moiety | Neuroactive properties |

| Naphthalene | Naphthalene derivative | Anticancer activity |

Biological Activity Overview

Preliminary studies suggest that this compound exhibits several significant biological activities:

1. Antimicrobial Properties

The thiazole ring is known for its bioactivity against various pathogens. Compounds containing thiazole structures have been reported to demonstrate antimicrobial effects against bacteria and fungi. The specific mechanisms often involve interference with microbial cell wall synthesis or inhibition of essential metabolic pathways.

2. Anticancer Activity

Compounds with similar structures have shown promising anticancer properties. Research indicates that the combination of the thiazole and naphthalene moieties may enhance cytotoxic effects against various cancer cell lines. For instance, studies have reported that thiazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

3. Neuropharmacological Effects

The piperazine component is often associated with psychoactive properties, influencing neurotransmitter systems such as serotonin and dopamine pathways. This suggests potential applications in treating neurological disorders or conditions related to mood regulation.

Case Studies and Research Findings

Research on related compounds has provided insights into the biological activity of this compound:

- Antimicrobial Studies : A study highlighted the effectiveness of thiazole derivatives against Staphylococcus aureus, indicating that compounds with similar structural features could exhibit comparable antimicrobial activity .

- Antitumor Activity : A series of thiazole-integrated compounds were evaluated for their anticancer effects, with some showing IC50 values lower than standard chemotherapeutic agents like doxorubicin . This suggests that the target compound may also possess significant anticancer properties.

- Neuropharmacological Research : Investigations into piperazine derivatives revealed their potential as anxiolytic agents, with some compounds demonstrating efficacy in animal models for anxiety disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The target compound’s uniqueness lies in its naphthalen-1-yl and 4-methylthiazole substituents. Below is a comparative analysis with analogous piperazine-ethanone derivatives:

Table 1: Structural and Functional Comparison

Pharmacological Implications

- Naphthalene vs. Phenoxy/Adamantane: The naphthalen-1-yl group in the target compound likely enhances lipophilicity, improving membrane permeability compared to the polar 4-methylphenoxy group in or the rigid adamantane in . This could favor CNS penetration or intracellular targeting.

- Thiazole vs. Chloro/Phenyl : The 4-methylthiazole moiety may contribute to metal-binding interactions or hydrogen bonding in enzymatic targets, contrasting with the electron-withdrawing chloro group in or the aromatic phenyl in .

- Piperazine Modifications : Substitutions on piperazine (e.g., methylthiazolylmethyl in the target vs. phenyl in ) influence receptor affinity and metabolic stability. Methylthiazole could enhance resistance to oxidative metabolism compared to unsubstituted piperazines .

Preparation Methods

Alkylation of Piperazine with 2-Chloromethyl-4-methylthiazole

Piperazine reacts with 2-chloromethyl-4-methylthiazole in a nucleophilic substitution (SN2) reaction. The process employs anhydrous acetonitrile as the solvent and potassium carbonate as the base to deprotonate piperazine, enhancing its nucleophilicity.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile (dry) |

| Base | K₂CO₃ (2.5 equiv) |

| Temperature | 80°C |

| Time | 12 hours |

| Yield | 68–72% |

Analytical Validation

- ¹H NMR (400 MHz, CDCl₃) : δ 6.72 (s, 1H, thiazole-H), 3.52 (s, 2H, CH₂-thiazole), 2.45–2.60 (m, 8H, piperazine-H), 2.32 (s, 3H, CH₃-thiazole).

- HPLC Purity : ≥98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Synthesis of Intermediate B: 2-(Naphthalen-1-yl)ethanone

Friedel-Crafts Acylation of Naphthalene

Naphthalene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of aluminum chloride (AlCl₃) to yield 2-(naphthalen-1-yl)ethanone. The reaction is regioselective due to the stability of the acylium ion intermediate at the 1-position.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Catalyst | AlCl₃ (1.2 equiv) |

| Temperature | 0°C → room temperature |

| Time | 4 hours |

| Yield | 65–70% |

Analytical Validation

- ¹H NMR (400 MHz, CDCl₃) : δ 8.25–7.45 (m, 7H, naphthalene-H), 3.12 (s, 2H, CH₂), 2.42 (s, 3H, COCH₃).

Coupling of Intermediates A and B

Nucleophilic Substitution with α-Bromoethanone

Intermediate B is brominated at the α-position using N-bromosuccinimide (NBS) under radical initiation to form 2-bromo-1-(naphthalen-1-yl)ethanone. This intermediate reacts with Intermediate A in dimethylformamide (DMF) with triethylamine as the base.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | Et₃N (3.0 equiv) |

| Temperature | 60°C |

| Time | 8 hours |

| Yield | 58–63% |

Mechanistic Insight

The reaction proceeds via an SN2 mechanism, with the piperazine nitrogen attacking the electrophilic α-carbon of the bromoethanone. Steric hindrance from the naphthalene ring necessitates elevated temperatures.

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride gas in anhydrous ethanol to precipitate the hydrochloride salt. Recrystallization from ethanol/ethyl acetate yields the final product.

Optimized Crystallization Conditions

| Parameter | Value |

|---|---|

| Solvent Ratio | Ethanol:EtOAc (1:3) |

| Temperature | −20°C |

| Yield | 85–90% |

Analytical Data for Final Product

- Melting Point : 214–216°C (decomposition).

- LC-MS (ESI+) : m/z 382.2 [M+H]⁺ (calculated for C₂₁H₂₄ClN₃OS: 381.1).

Alternative Synthetic Routes

Reductive Amination Approach

A two-step strategy involves:

- Condensation of Intermediate A with 2-(naphthalen-1-yl)acetaldehyde using titanium tetraisopropoxide .

- Reduction with sodium cyanoborohydride to form the secondary amine.

Advantages : Higher functional group tolerance (yield: 71–75%).

Disadvantages : Requires strict anhydrous conditions.

Solid-Phase Synthesis

A patent-pending method immobilizes piperazine on Wang resin , followed by sequential alkylation with 4-methylthiazole and naphthalene ethanone moieties. This approach simplifies purification but suffers from lower yields (52–55%).

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 63% | 98% | High | Moderate |

| Reductive Amination | 75% | 97% | Moderate | High |

| Solid-Phase | 55% | 95% | Low | Low |

Challenges and Optimization Strategies

- Regioselectivity in Friedel-Crafts Acylation : Competing formation of 2-acetylnaphthalene is mitigated by using nitromethane as a co-solvent to stabilize the acylium ion.

- Piperazine Over-Alkylation : Employing a large excess of piperazine (4.0 equiv) prevents dialkylation during Intermediate A synthesis.

- Solvent Choice : Replacing DMF with 2-methyltetrahydrofuran improves environmental sustainability without compromising yield.

Q & A

Q. What are the optimal synthetic routes for 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone hydrochloride?

A multi-step synthesis is typically employed, starting with the functionalization of the piperazine core. For example:

- Step 1 : React 1-phenylpiperazine with chloroacetyl chloride in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form the ethanone intermediate .

- Step 2 : Introduce the 4-methylthiazole moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

- Step 3 : Attach the naphthalene group using Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling .

- Final Step : Form the hydrochloride salt by treating the free base with HCl in a polar solvent (e.g., ethanol) .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and piperazine ring conformation. For example, the methylthiazole proton signals appear at δ 2.5–3.0 ppm, while naphthalene protons resonate at δ 7.4–8.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the theoretical molecular weight (CHNOS·HCl ≈ 410.0 g/mol) .

- X-ray Crystallography : If single crystals are obtained, confirm the 3D arrangement of the piperazine-thiazole-naphthalene scaffold .

Q. What strategies improve the compound’s solubility and stability for in vitro assays?

- Salt Formation : The hydrochloride salt enhances aqueous solubility (e.g., >10 mg/mL in PBS at pH 7.4) compared to the free base .

- Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent hydrolysis of the thiazole or piperazine moieties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Piperazine Modifications : Replace the methyl group on the thiazole with bulkier substituents (e.g., ethyl, isopropyl) to assess steric effects on receptor binding .

- Naphthalene Substitutions : Test halogenated (e.g., Cl, Br) or methoxy derivatives to evaluate electronic effects on cellular permeability .

- Key Metrics : Measure IC values against target receptors (e.g., histamine H1/H4) and compare with analogs lacking the thiazole or naphthalene groups .

Q. What computational tools predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to histamine receptors, focusing on hydrogen bonding with the piperazine nitrogen and hydrophobic interactions with the naphthalene ring .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the receptor-ligand complex in a lipid bilayer .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for GPCR assays) and control for batch-to-batch compound variability .

- Meta-Analysis : Compare data from orthogonal methods (e.g., radioligand binding vs. cAMP assays) to confirm target engagement .

Q. What analytical methods quantify degradation products under physiological conditions?

- HPLC/UPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate hydrolyzed products (e.g., free naphthalene or thiazole fragments) .

- Forced Degradation Studies : Expose the compound to acidic (pH 3), basic (pH 9), and oxidative (HO) conditions to identify labile functional groups .

Q. Can this compound exhibit synergistic effects with existing therapeutics?

- Combination Screens : Test alongside FDA-approved kinase inhibitors (e.g., imatinib) in cancer cell lines, using Chou-Talalay synergy plots .

- Mechanistic Studies : Use RNA-seq to identify pathways upregulated/downregulated in combination therapy vs. monotherapy .

Q. What are the compound’s metabolic pathways in hepatic microsomes?

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH, then analyze metabolites via LC-MS/MS. Predominant pathways include N-demethylation of the piperazine and oxidation of the naphthalene ring .

Q. How can researchers validate target specificity to minimize off-effects?

- CRISPR Knockout Models : Generate HEK293 cells lacking the putative target receptor (e.g., HRH1) to confirm loss of compound activity .

- Kinome Profiling : Use Eurofins KinaseProfiler™ to screen against 400+ kinases at 1 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.